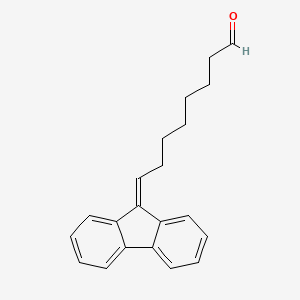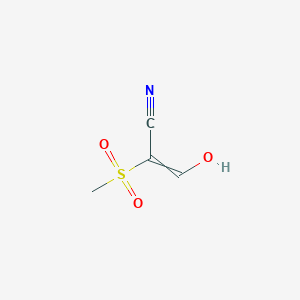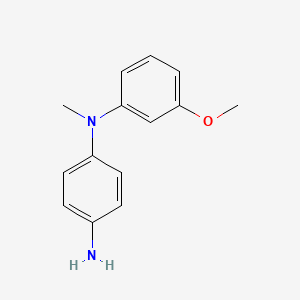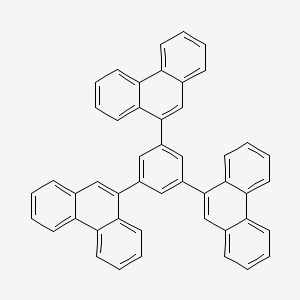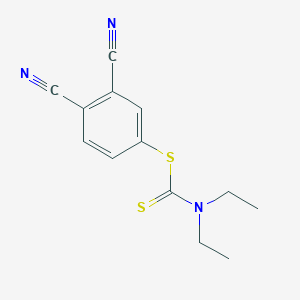
3,4-Dicyanophenyl diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dicyanophenyl diethylcarbamodithioate: is an organosulfur compound known for its unique chemical properties and applications in various fields. It is characterized by the presence of a dicyanophenyl group and a diethylcarbamodithioate moiety, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dicyanophenyl diethylcarbamodithioate typically involves the reaction of 3,4-dicyanophenol with diethylcarbamodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction can be represented as follows:
3,4-Dicyanophenol+Diethylcarbamodithioic acid→3,4-Dicyanophenyl diethylcarbamodithioate
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dicyanophenyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylcarbamodithioate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3,4-Dicyanophenyl diethylcarbamodithioate is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Industrially, the compound is used in the production of polymers, dyes, and other materials. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3,4-Dicyanophenyl diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and metal ions. The compound can inhibit enzyme activity by binding to the active site or by forming stable complexes with metal cofactors. This interaction can disrupt normal cellular processes, leading to various biological effects.
Comparison with Similar Compounds
- 3,4-Dichlorophenyl diethylcarbamate
- 3,4-Dicyanothiophene
- N-(3,4-Dicyanophenyl)-D,L-leucine
Comparison: Compared to these similar compounds, 3,4-Dicyanophenyl diethylcarbamodithioate is unique due to its diethylcarbamodithioate moiety, which imparts distinct chemical reactivity and stability. This uniqueness makes it particularly valuable in applications requiring robust and versatile chemical intermediates.
Properties
CAS No. |
184641-11-0 |
|---|---|
Molecular Formula |
C13H13N3S2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(3,4-dicyanophenyl) N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H13N3S2/c1-3-16(4-2)13(17)18-12-6-5-10(8-14)11(7-12)9-15/h5-7H,3-4H2,1-2H3 |
InChI Key |
YNFRTEPFAIRGMK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SC1=CC(=C(C=C1)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14260617.png)
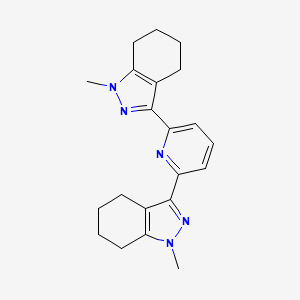
![[(t-Butoxy)diphenylsilyl]lithium](/img/structure/B14260626.png)
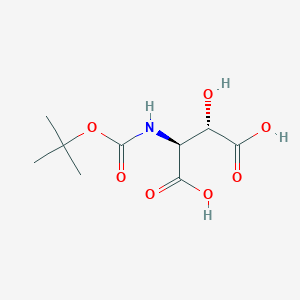
![2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane](/img/structure/B14260637.png)
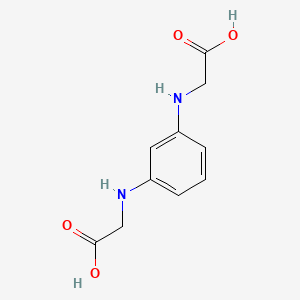
![6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine](/img/structure/B14260659.png)
![Tri(propan-2-yl)[(tributylstannyl)ethynyl]silane](/img/structure/B14260664.png)
